molecular formula C18H22N8O B12248514 9-(2-methoxyethyl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

9-(2-methoxyethyl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Cat. No.: B12248514
M. Wt: 366.4 g/mol
InChI Key: SAVQGWCBZXZIKK-UHFFFAOYSA-N
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Description

9-(2-methoxyethyl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a purine base, which is a fundamental component of nucleic acids, and a pyrazine moiety, known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyethyl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine typically involves multi-step organic reactions. One common approach is to start with the purine base and introduce the 2-methoxyethyl group through alkylation reactions. The pyrazine moiety can be incorporated via a cyclization reaction involving appropriate precursors. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or rhodium complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyethyl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, specific solvents (e.g., DMF), and catalysts (e.g., palladium complexes).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

9-(2-methoxyethyl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2-methoxyethyl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially affecting DNA and RNA synthesis. The pyrazine moiety may interact with various enzymes and receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-methoxyethyl)-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
  • 9-(2-methoxyethyl)-6-[5-(quinolin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Uniqueness

Compared to similar compounds, 9-(2-methoxyethyl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is unique due to its specific combination of a purine base and a pyrazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H22N8O

Molecular Weight

366.4 g/mol

IUPAC Name

9-(2-methoxyethyl)-6-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)purine

InChI

InChI=1S/C18H22N8O/c1-27-5-4-24-12-23-16-17(24)21-11-22-18(16)26-9-13-7-25(8-14(13)10-26)15-6-19-2-3-20-15/h2-3,6,11-14H,4-5,7-10H2,1H3

InChI Key

SAVQGWCBZXZIKK-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC=CN=C5

Origin of Product

United States

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